molecular formula C22H14BrClO2S B2798901 (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone CAS No. 338424-00-3

(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone

Cat. No.: B2798901
CAS No.: 338424-00-3
M. Wt: 457.77
InChI Key: YPPRIDAHLWEISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone is a complex organic molecule that features a benzofuran core substituted with bromophenyl and chlorophenyl groups

Scientific Research Applications

The compound (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction for large-scale synthesis. This would include the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

The compound (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone can undergo several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: The major product would be the corresponding sulfone.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.

Mechanism of Action

The mechanism of action of (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-fluorophenyl)methanone
  • (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-methylphenyl)methanone

Uniqueness

The uniqueness of (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms provides unique opportunities for further functionalization and derivatization.

Properties

IUPAC Name

[3-[(4-bromophenyl)sulfanylmethyl]-1-benzofuran-2-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrClO2S/c23-15-7-11-17(12-8-15)27-13-19-18-3-1-2-4-20(18)26-22(19)21(25)14-5-9-16(24)10-6-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPRIDAHLWEISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CSC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.